molecular formula C18H19N3O2 B2515947 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide CAS No. 1241193-35-0

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Cat. No. B2515947
CAS RN: 1241193-35-0
M. Wt: 309.369
InChI Key: RCZCGMODTJKUIV-UHFFFAOYSA-N
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Description

Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Propyne is an alkyne with a triple bond between two carbon atoms . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indene and oxazole rings would contribute to the compound’s aromaticity, while the propyne group would add unsaturation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indene, propyne, and oxazole groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the triple bond in the propyne group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might increase its stability, while the propyne group could affect its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Additionally, studies could investigate ways to optimize its synthesis and improve its properties .

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-10-21(12-17(22)19-18-11-13(2)20-23-18)16-9-8-14-6-4-5-7-15(14)16/h1,4-7,11,16H,8-10,12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZCGMODTJKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide

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